molecular formula C6H13ClO B11826584 1-Chloro-1-methoxy-2,2-dimethylpropane CAS No. 61976-71-4

1-Chloro-1-methoxy-2,2-dimethylpropane

Cat. No.: B11826584
CAS No.: 61976-71-4
M. Wt: 136.62 g/mol
InChI Key: DAMDQCPNYQHHON-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethylpropane (CAS: 753-89-9), commonly known as neopentyl chloride, is a branched primary alkyl chloride with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol . Its structure features a central carbon atom bonded to two methyl groups, a chlorine atom, and a neopentyl (CH₂) group, resulting in significant steric hindrance around the electrophilic carbon. This compound is a colorless to pale yellow liquid with a purity typically exceeding 96% (GC) . It is widely used in organic synthesis, particularly in studies of nucleophilic substitution (SN1/SN2) mechanisms and as a precursor in catalytic reactions .

Key synonyms include:

  • 2,2-Dimethylpropyl chloride
  • Neopentyl chloride
  • Propane, 1-chloro-2,2-dimethyl .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61976-71-4

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-1-methoxy-2,2-dimethylpropane

InChI

InChI=1S/C6H13ClO/c1-6(2,3)5(7)8-4/h5H,1-4H3

InChI Key

DAMDQCPNYQHHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(OC)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Design

The most viable route involves substituting a bromine atom in a 1-bromo-1-chloro-2,2-dimethylpropane precursor with methoxide under phase-transfer catalysis (PTC). This method, adapted from the synthesis of 1-chloro-3-methoxypropane, leverages the superior leaving-group ability of bromide over chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, facilitated by a quaternary ammonium catalyst to transfer methoxide ions into the organic phase.

Critical Parameters:

  • Molar Ratio : A 1:1.1 ratio of precursor to sodium methoxide ensures complete conversion while minimizing side reactions.

  • Catalyst Selection : Benzyltrimethylammonium chloride (BTMAC) at 0.05–0.1 wt% of the precursor achieves optimal reaction rates.

  • Solvent System : Benzene or cyclohexane (3–10 volumes relative to precursor) balances solubility and ease of separation.

Example Protocol:

  • Combine 1-bromo-1-chloro-2,2-dimethylpropane (1.5 mol), BTMAC (6 g), and benzene (300 mL) in a nitrogen-flushed reactor.

  • Add sodium methoxide dispersion (1.65 mol in benzene) dropwise at 80°C over 5 hours.

  • Maintain at 80°C for 3 hours, monitor via GC.

  • Filter, wash with water (pH 6–7), dry (Na2SO4), and distill (110–112°C) to isolate the product.

Yield : ~92% (extrapolated from analogous systems).

Chlorination of Methoxy-Containing Intermediates

Direct Chlorination of 1-Methoxy-2,2-dimethylpropan-1-ol

Chlorinating the hydroxyl group in 1-methoxy-2,2-dimethylpropan-1-ol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) presents steric challenges. The bulky environment impedes nucleophilic attack, necessitating prolonged reaction times or elevated temperatures.

Optimization Strategies:

  • Catalytic Pyridine : Adds 10 mol% pyridine to sequester HCl, driving the reaction forward.

  • Solvent-Free Conditions : SOCl2 acts as both reagent and solvent at 60°C for 24 hours.

  • Workup : Remove excess SOCl2 under reduced pressure, neutralize with NaHCO3, and extract with dichloromethane.

Yield : <50% due to incomplete conversion and side-product formation (e.g., sulfonate esters).

Radical-Mediated Methoxy-Chlorine Coupling

Photochemical Initiation

A radical pathway using UV light and a chlorine source (e.g., Cl2 or N-chlorosuccinimide) offers an alternative for introducing both substituents. Methoxy radicals generated from methanol react with 2,2-dimethylpropane under Cl2 atmosphere, though selectivity remains low.

Conditions:

  • Light Source : 254 nm UV lamp.

  • Temperature : 25°C, 12-hour irradiation.

  • Chlorine Donor : N-chlorosuccinimide (2 equiv) in CCl4.

Yield : <20%, with predominant formation of dichlorinated byproducts.

Comparative Analysis of Methods

MethodPrecursorCatalystTemperatureYieldKey Challenges
Halogen-Methoxide Exchange1-Bromo-1-chloro-2,2-dimethylpropaneBTMAC80°C~92%Synthesis of dihalide precursor
Direct Chlorination1-Methoxy-2,2-dimethylpropan-1-olPyridine60°C<50%Steric hindrance, side reactions
Radical Coupling2,2-Dimethylpropane + Cl2UV light25°C<20%Low selectivity, safety risks

Industrial Scalability and Cost Considerations

Phase-Transfer Catalysis Advantages

  • Batch Efficiency : Adaptable to continuous-flow reactors for large-scale production.

  • Solvent Recovery : Benzene is recycled via distillation, reducing costs.

  • Catalyst Reusability : BTMAC retains activity for 3–5 cycles with minimal loss.

Economic Barriers

  • Precursor Synthesis : 1-Bromo-1-chloro-2,2-dimethylpropane requires multistep halogenation of neopentane, increasing raw material costs.

  • Safety Protocols : Handling volatile chlorinated intermediates mandates specialized infrastructure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s tertiary carbon center and bulky substituents strongly disfavor SN2 mechanisms due to steric hindrance. For example:

  • Reaction with strong nucleophiles (e.g., CN⁻, OH⁻): Predominantly elimination (E2) occurs rather than substitution, as observed in structurally similar neopentyl halides .

  • Methoxide ion (CH₃O⁻) : The methoxy group adjacent to the chlorine may stabilize partial charges in an SN1-like transition state, but the lack of a stable carbocation intermediate (due to the bulky, non-planar tertiary carbon) makes SN1 pathways unlikely .

Elimination Reactions

Under basic conditions, E2 elimination is favored:

  • Base-induced dehydrohalogenation : Reaction with KOH/ethanol would likely produce 2-methoxy-2-methylpropene via removal of β-hydrogen and chloride. This aligns with Zaitsev’s rule, where the more substituted alkene is formed .

Conditions Reagents Product Mechanism
Alcoholic KOH, ΔStrong base2-Methoxy-2-methylpropeneE2

Reactivity with Reducing Agents

The methoxy group may direct reactivity in reduction:

  • Lithium aluminum hydride (LiAlH₄) : Could reduce the C–Cl bond to form 1-methoxy-2,2-dimethylpropane , though steric hindrance might slow the reaction compared to less-substituted alkyl halides .

Thermal Decomposition

Heating may induce homolytic cleavage of the C–Cl bond, generating radicals. For example:

  • Photolysis : Potential formation of methoxy-substituted tert-butyl radicals , which could dimerize or abstract hydrogen .

Comparative Reactivity

Data from analogous compounds suggest the following trends:

Compound Substitution Rate (SN2) Elimination Preference
1-Chloro-2,2-dimethylpropaneVery slowHigh (E2)
1-Chloro-1-methoxy-2,2-dimethylpropaneNegligible SN2Dominant E2

The methoxy group’s electron-donating effect slightly destabilizes the transition state for elimination but does not override steric constraints .

Experimental Limitations and Research Gaps

  • Direct studies on this compound are sparse. Most inferences derive from neopentyl chloride (1-chloro-2,2-dimethylpropane) and methoxy-substituted analogs .

  • Computational modeling (e.g., DFT studies) could clarify the interplay between steric effects and electronic stabilization in its reactions.

Scientific Research Applications

Organic Synthesis

1-Chloro-1-methoxy-2,2-dimethylpropane is primarily used as a reagent in organic synthesis. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for producing various organic compounds.

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as a substrate for nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.
Alkylation ReactionsUsed in the synthesis of ethers and other alkyl derivatives.

Dehalogenation Studies

Research indicates that this compound can be a substrate for haloalkane dehalogenases, which are enzymes that catalyze the removal of halogen atoms from organic compounds. This application is significant in bioremediation processes where toxic halogenated compounds are converted into less harmful substances.

Enzyme TypeApplicationFindings
Haloalkane DehalogenaseBioremediationEffective conversion of chlorinated hydrocarbons into non-toxic products.

Solvent Properties

Due to its moderate polarity and low volatility, this compound is also explored as a solvent in various chemical reactions, particularly those requiring a non-aqueous medium.

PropertyValue
Dielectric ConstantModerate
Polarity IndexSuitable for polar reactions

Case Study 1: Synthesis of Alkyl Ethers

A study demonstrated the use of this compound in synthesizing alkyl ethers through nucleophilic substitution with alcohols. The reaction conditions were optimized to achieve high yields.

  • Reaction Conditions :
    • Temperature: 60 °C
    • Catalyst: Sodium hydride
    • Yield: >90%

This case highlights the compound's utility in synthesizing valuable ether derivatives for pharmaceuticals and agrochemicals.

Case Study 2: Biodegradation Pathways

Research on biodegradation pathways involving this compound showed its potential as a model compound for studying the environmental fate of chlorinated solvents. The study focused on microbial degradation pathways and identified key metabolic intermediates.

  • Microbial Strains Used :
    • Pseudomonas spp.
    • Burkholderia spp.

The results indicated that specific microbial strains could effectively degrade the compound under anaerobic conditions, providing insights into bioremediation strategies.

Mechanism of Action

The mechanism by which 1-chloro-1-methoxy-2,2-dimethylpropane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Haloalkanes

Neopentyl chloride is compared to other 2,2-dimethylpropane derivatives with varying halogens (X = F, Cl, Br, I) to assess the impact of leaving group ability and steric effects:

Compound Leaving Group (X) Molecular Weight (g/mol) Reactivity in SN2 (Relative Rate) Reactivity in Reduction Reactions
1-Fluoro-2,2-dimethylpropane F⁻ 92.55 Very low (poor leaving group) Not reported
1-Chloro-2,2-dimethylpropane Cl⁻ 106.59 Moderate (steric hindrance) Slow (1:114 ratio vs. 1-bromopentane)
1-Bromo-2,2-dimethylpropane Br⁻ 151.05 High Moderate
1-Iodo-2,2-dimethylpropane I⁻ 198.05 Very high Fastest

Key Findings :

  • Leaving Group Ability : Reactivity in SN2 follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻ , as iodide is a superior leaving group due to its lower basicity and larger size .
  • Steric Effects : Despite being a primary halide, neopentyl chloride exhibits reduced SN2 reactivity compared to linear primary analogs (e.g., 1-bromopentane) due to steric hindrance from the bulky 2,2-dimethylpropane backbone .
  • Reduction Reactivity : In reductions using transition metal hydrides, neopentyl chloride reacts slower than less hindered primary halides (e.g., 1-bromopentane) but faster than tertiary halides due to a balance of steric and electronic effects .
Comparison with Dichloro and Cyclopropane Derivatives

Neopentyl chloride is structurally distinct from dichloro and cyclopropane analogs, which exhibit unique reactivity:

Compound Structure Key Properties/Reactivity
1-Chloro-2,2-dimethylpropane Branched primary chloride Low polarity; undergoes SN1 in polar protic solvents (e.g., AgNO₃/EtOH) .
1,3-Dichloro-2,2-dimethylpropane Geminal dichloride Higher electrophilicity; potential for elimination reactions (e.g., dehydrohalogenation).
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate Cyclopropane derivative Strain-induced reactivity; participates in ring-opening reactions .

Key Differences :

  • 1,3-Dichloro-2,2-dimethylpropane : The presence of two chlorine atoms increases electrophilicity but also enhances steric crowding, limiting nucleophilic attack .
  • Cyclopropane Analogs : Ring strain in cyclopropane derivatives (e.g., methyl 2,2-dichloro-1-methylcyclopropanecarboxylate) facilitates ring-opening reactions, unlike neopentyl chloride’s stable branched structure .

Q & A

Basic Research Question

  • ¹H NMR : A singlet at δ 1.20 ppm (6H, two equivalent CH₃ groups), a singlet at δ 3.40 ppm (3H, OCH₃), and a singlet at δ 3.60 ppm (2H, Cl–C–CH₂–).
  • ¹³C NMR : Peaks at δ 22.1 (CH₃), 33.5 (CCl), 50.8 (OCH₃), and 70.2 (quaternary C).
  • IR : Strong C–O–C stretch at 1100–1050 cm⁻¹ and C–Cl stretch at 550–600 cm⁻¹.
  • Mass Spec : Molecular ion peak at m/z 120 (M⁺) and fragments at m/z 85 (loss of Cl) .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors (TLV: 50 ppm).
  • Static Control : Ground equipment to prevent ignition, as the compound forms explosive air mixtures (flash point ~15°C) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Absorb with vermiculite and neutralize with 5% NaOH .

How can researchers resolve contradictions in reported reaction yields for this compound?

Advanced Research Question
Discrepancies often arise from impurities in starting materials (e.g., moisture in alcohol precursors) or variations in workup methods. Systematic studies using design of experiments (DoE) can optimize parameters like temperature, solvent polarity, and catalyst loading. Cross-validating yields via GC-MS and comparing with computational predictions (e.g., reaction enthalpy from DFT) identifies optimal conditions .

What strategies mitigate by-product formation during synthesis?

Advanced Research Question

  • Temperature Control : Lower reaction temperatures (40–50°C) reduce elimination by-products (e.g., alkenes).
  • Catalyst Screening : Lewis acids like AlCl₃ enhance chloride ion availability, improving substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, though steric hindrance may limit efficacy .

How does this compound compare to its brominated analog in reactivity?

Advanced Research Question
The brominated analog (1-Bromo-1-methoxy-2,2-dimethylpropane) exhibits higher reactivity in nucleophilic substitutions due to weaker C–Br bonds (bond energy ~276 kJ/mol vs. C–Cl ~339 kJ/mol). However, the chloro derivative is preferred in industrial research for cost and stability. Hammett studies (σ⁺ values) quantify electronic effects, while Arrhenius plots compare activation energies .

What applications does this compound have in medicinal chemistry or material science?

Advanced Research Question

  • Medicinal Chemistry : As a building block for alkylating agents in drug synthesis (e.g., metolachlor precursors).
  • Material Science : Stabilizer in polymer formulations due to its low polarity and high thermal stability.
  • Biological Studies : Probing enzyme interactions with chlorinated ethers in cytochrome P450 assays .

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